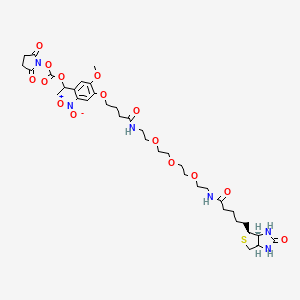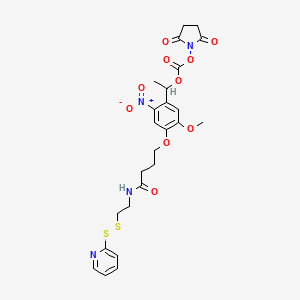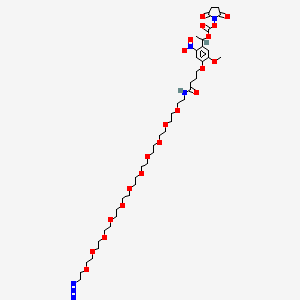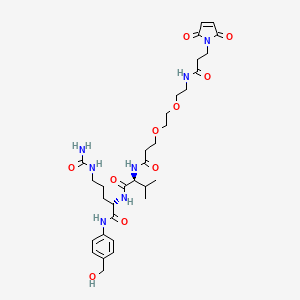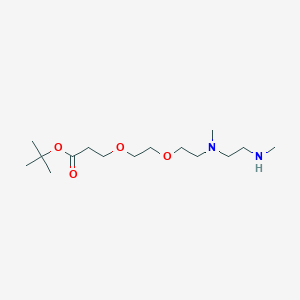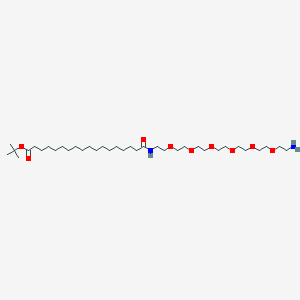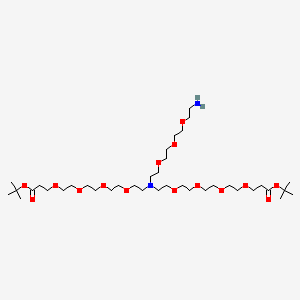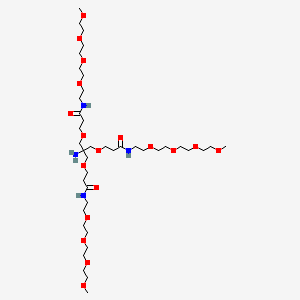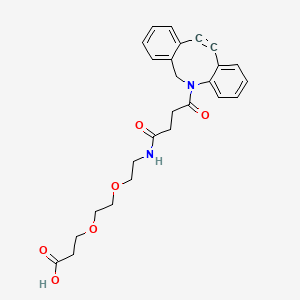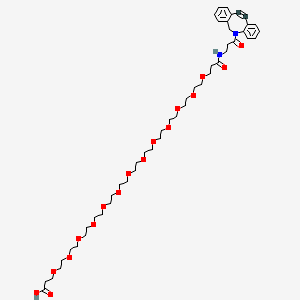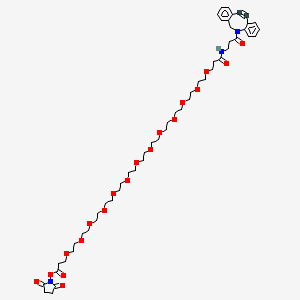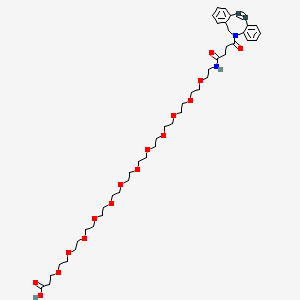
DBCO-PEG12-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-PEG12-acid is a polyethylene glycol-based linker that contains a dibenzocyclooctyne (DBCO) moiety and a carboxylic acid group. This compound is widely used in bioorthogonal click chemistry, particularly for copper-free click reactions with azide-containing molecules. The polyethylene glycol (PEG) spacer enhances the solubility and biocompatibility of the compound, making it suitable for various biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: DBCO-PEG12-acid is synthesized through a multi-step process that involves the conjugation of a DBCO moiety to a PEG chain, followed by the introduction of a carboxylic acid group. The synthesis typically involves the following steps:
- Activation of the PEG chain with a suitable leaving group, such as a tetrafluorophenyl (TFP) ester.
- Reaction of the activated PEG chain with a dibenzocyclooctyne derivative to form the DBCO-PEG intermediate.
- Introduction of the carboxylic acid group through a reaction with a suitable carboxylating agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce this compound at an industrial scale .
Chemical Reactions Analysis
Types of Reactions: DBCO-PEG12-acid primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This copper-free click reaction is highly specific and efficient, allowing for the conjugation of this compound with azide-containing molecules .
Common Reagents and Conditions:
Reagents: Azide-containing molecules, such as azide-functionalized proteins, peptides, or small molecules.
Conditions: The reaction typically occurs under mild buffer conditions without the need for a copper catalyst. .
Major Products: The major product of the SPAAC reaction is a stable triazole linkage formed between the DBCO moiety and the azide group. This linkage is highly stable and biocompatible, making it suitable for various bioconjugation applications .
Scientific Research Applications
DBCO-PEG12-acid has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and polymers through bioorthogonal click chemistry.
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids, in live cells and tissues.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic imaging agents.
Industry: Applied in the functionalization of surfaces and materials for various industrial applications
Mechanism of Action
The mechanism of action of DBCO-PEG12-acid involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO moiety undergoes a cycloaddition reaction with an azide group, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise conjugation of this compound with azide-containing molecules. The PEG spacer enhances the solubility and biocompatibility of the compound, facilitating its use in various biological and chemical applications .
Comparison with Similar Compounds
DBCO-PEG4-acid: Similar to DBCO-PEG12-acid but with a shorter PEG spacer, resulting in lower solubility and biocompatibility.
DBCO-PEG12-NHS ester: Contains an N-hydroxysuccinimide (NHS) ester group instead of a carboxylic acid group, allowing for amine-reactive conjugation.
DBCO-PEG12-biotin: Contains a biotin moiety for biotin-streptavidin-based applications
Uniqueness of this compound: this compound is unique due to its combination of a DBCO moiety and a carboxylic acid group, along with a long PEG spacer. This combination provides high solubility, biocompatibility, and versatility for various bioconjugation applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H68N2O16/c49-44(11-12-45(50)48-39-42-7-2-1-5-40(42)9-10-41-6-3-4-8-43(41)48)47-14-16-54-18-20-56-22-24-58-26-28-60-30-32-62-34-36-64-38-37-63-35-33-61-31-29-59-27-25-57-23-21-55-19-17-53-15-13-46(51)52/h1-8H,11-39H2,(H,47,49)(H,51,52) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMLLRMZFUPHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H68N2O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
905.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
